molecular formula C10H13ClFN B3072289 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1016706-00-5

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B3072289
CAS No.: 1016706-00-5
M. Wt: 201.67
InChI Key: WQRRQWLNQDEZPO-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl. It is a member of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

The synthesis of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with azetidine in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces amines .

Scientific Research Applications

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride can be compared with other azetidine derivatives, such as:

  • 3-(4-Fluorophenyl)azetidine hydrochloride
  • 3-(2-Chlorophenyl)methylazetidine hydrochloride
  • 3-(2-Bromophenyl)methylazetidine hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different halogen atoms (fluorine, chlorine, bromine) can affect the compound’s electronic properties and, consequently, its interactions with molecular targets .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRRQWLNQDEZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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